molecular formula C23H20ClNO4 B214390 1-(4-chlorobenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-(4-chlorobenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214390
M. Wt: 409.9 g/mol
InChI Key: IZGUVVSIYVQBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. The compound may also interact with cellular membranes and alter their properties.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to exhibit interesting biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been found to inhibit the replication of certain viruses such as hepatitis C virus. In addition, the compound has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-chlorobenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its potential to exhibit interesting biological activities. The compound can be used to study the mechanisms of action of certain enzymes and cellular signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-chlorobenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to study the compound's potential applications in the treatment of cancer and viral infections. Another direction is to study the compound's mechanism of action in more detail, including its interaction with cellular membranes. Additionally, the synthesis method of the compound can be optimized to obtain higher yields and purity. Finally, the compound can be modified to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 4-chlorobenzyl chloride with 2-(2,4-dimethylfuran-3-yl)-2-oxoacetic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 2-amino-3-hydroxyindole to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

1-(4-chlorobenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research. The compound has been found to exhibit interesting biological activities such as anticancer, antiviral, and anti-inflammatory properties. The compound has also been found to inhibit the activity of certain enzymes such as tyrosine kinases and phosphodiesterases.

properties

Product Name

1-(4-chlorobenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H20ClNO4

Molecular Weight

409.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C23H20ClNO4/c1-14-13-29-15(2)21(14)20(26)11-23(28)18-5-3-4-6-19(18)25(22(23)27)12-16-7-9-17(24)10-8-16/h3-10,13,28H,11-12H2,1-2H3

InChI Key

IZGUVVSIYVQBIU-UHFFFAOYSA-N

SMILES

CC1=COC(=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O)C

Canonical SMILES

CC1=COC(=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O)C

Origin of Product

United States

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